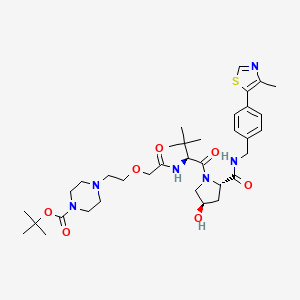
E3 Ligase Ligand-linker Conjugate 91
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 91: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimeric molecules (PROTACs) which incorporate a ligand for the E3 ubiquitin ligase and a linker . This compound plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 91 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 91 undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: These reactions are used to attach the ligand to the linker molecule.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include carbodiimides and phosphonium salts.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product formed from these reactions is the this compound itself, which is a stable and functional conjugate ready for use in targeted protein degradation .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 91 has a wide range of scientific research applications, including:
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 91 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis within the cell .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 91 is unique in its ability to form stable and functional conjugates for targeted protein degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
Inhibitor of Apoptosis Protein-based PROTACs: These use inhibitor of apoptosis protein as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and effectiveness in targeted protein degradation .
Propiedades
Fórmula molecular |
C35H52N6O7S |
|---|---|
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H52N6O7S/c1-23-29(49-22-37-23)25-10-8-24(9-11-25)19-36-31(44)27-18-26(42)20-41(27)32(45)30(34(2,3)4)38-28(43)21-47-17-16-39-12-14-40(15-13-39)33(46)48-35(5,6)7/h8-11,22,26-27,30,42H,12-21H2,1-7H3,(H,36,44)(H,38,43)/t26-,27+,30-/m1/s1 |
Clave InChI |
TZEQJKOKYFRKJR-HRHHFINDSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















